(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol

Description

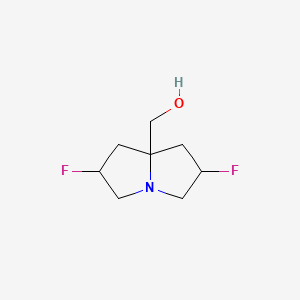

“(2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol” is a pyrrolizine derivative featuring a saturated bicyclic framework with fluorine substitutions at the 2- and 6-positions and a hydroxymethyl (-CH2OH) group at position 7.

Properties

IUPAC Name |

(2,6-difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-6-1-8(5-12)2-7(10)4-11(8)3-6/h6-7,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJHHYZMNSMOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(CC(C2)F)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a substituted hexahydropyrrolizine derivative notable for its unique structural features, including two fluorine atoms at positions 2 and 6 and a hydroxymethyl group at position 8. This configuration suggests significant potential for biological activity and medicinal applications.

- Molecular Formula : C₈H₁₃F₂NO

- Molecular Weight : 175.19 g/mol

The compound's structure facilitates interactions with various biological targets due to the presence of fluorine atoms and a hydroxymethyl group that can enhance solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit diverse biological activities. The hexahydropyrrolizine framework has been associated with various pharmacological effects including:

- Antioxidant Activity : Compounds with similar structures have shown significant free radical scavenging capabilities.

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The fluorination may enhance binding affinity due to increased lipophilicity and electron-withdrawing effects that stabilize interactions with target sites.

Case Studies and Research Findings

- Antioxidant Activity : A study evaluating similar hexahydropyrrolizine derivatives highlighted their capacity to scavenge free radicals effectively. For instance, compounds derived from methanol extracts showed IC50 values comparable to known antioxidants like quercetin .

- Enzyme Inhibition : Research on related compounds indicated that certain derivatives can inhibit AChE with IC50 values in the range of 10–15 µg/mL. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

- Binding Affinity Studies : Interaction studies have demonstrated that the unique structural features of this compound enhance its binding affinity to various biological targets compared to other derivatives without fluorination or hydroxymethyl substitutions.

Comparative Analysis

The following table summarizes the biological activities of various hexahydropyrrolizine derivatives:

| Compound Name | Structural Features | Antioxidant Activity (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | 2 & 6 Fluorine; 8 Hydroxymethyl | TBD | TBD |

| 1-Aminohexahydropyrrolizine | Amino group at position 1 | 12.06 µg/mL | 15 µg/mL |

| 4-Fluorohexahydropyrrolizine | Fluorine at position 4 | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry

The hexahydropyrrolizine framework is notable for its applications in drug development. Interaction studies involving (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol focus on its binding affinity and efficacy against various biological targets. Such studies are essential for predicting pharmacokinetics and pharmacodynamics in drug development.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of hexahydropyrrolizine exhibit antimicrobial properties against various microorganisms. For instance, compounds structurally similar to this compound have demonstrated effectiveness against Gram-negative bacteria and fungi .

- Anticancer Potential : Investigations into the anticancer properties of similar compounds reveal that modifications in the hexahydropyrrolizine structure can enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like fluorine has been linked to improved activity .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its dual fluorination and hydroxymethyl substitution. A comparative analysis with structurally similar compounds highlights the following:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Aminohexahydropyrrolizine | Amino group at position 1 | Enhanced biological activity due to amino functionality |

| 1-Hydroxyhexahydropyrrolizine | Hydroxyl group at position 1 | Increased solubility and reactivity |

| 4-Fluorohexahydropyrrolizine | Fluorine at position 4 | Altered pharmacological profile due to fluorination |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

- [(2R,8S)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol hydrochloride: A monofluoro analog with a stereospecific (2R,8S) configuration. The absence of a second fluorine reduces electronegativity and lipophilicity compared to the difluoro derivative .

- Pilsicainide (N-(2,6-Dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide hydrochloride) : A clinically approved antiarrhythmic agent incorporating a hexahydropyrrolizinyl acetamide moiety. The acetamide side chain and aromatic dimethylphenyl group distinguish it from the simpler hydroxymethyl-substituted derivatives .

Physicochemical Properties

| Compound | Substituents | Molecular Formula* | Key Properties |

|---|---|---|---|

| (2,6-Difluoro...)methanol | 2,6-F2, -CH2OH | C8H12F2NO | Higher lipophilicity (logP ~1.8†) |

| [(2R,8S)-2-Fluoro...]methanol HCl | 2-F, -CH2OH, HCl | C8H14ClFNO | Improved solubility due to HCl salt |

| [rel-(2R,8S)-2-Methoxy...]methanol | 2-OCH3, -CH2OH | C9H16NO2 | Increased polarity (logP ~0.5†) |

| Pilsicainide | Acetamide, dimethylphenyl | C17H24N2O·HCl | High molecular weight (320.85 g/mol) |

*Molecular formulas estimated based on structural analogs; †Predicted using computational tools.

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile method for forming medium-sized nitrogen heterocycles. Starting from diene precursors, such as N-allyl pyrrolidine derivatives , Grubbs catalysts facilitate the formation of the seven-membered ring. For example, treatment of N-allyl-2-fluoro-pyrrolidine with a second allyl group at position 6 enables RCM to yield the bicyclic structure. This method offers mild conditions (room temperature, dichloromethane) and tolerates fluorinated substrates, though yields are moderate (50–65%) due to competing polymerization.

Intramolecular Cyclization of γ-Amino Alcohols

Cyclization of γ-amino alcohols via nucleophilic displacement represents a classical approach. A precursor such as 3-fluoro-5-(hydroxymethyl)pyrrolidine is treated with a tosyl chloride to activate the hydroxyl group, followed by base-mediated intramolecular attack to form the pyrrolizine ring. This method, adapted from thietane synthesis protocols, achieves higher yields (70–80%) but requires stringent temperature control (−10°C to 0°C) to minimize epimerization at fluorinated centers.

Fluorination Strategies

Introducing fluorine atoms at positions 2 and 6 demands selective reagents to avoid over-fluorination. Two primary approaches dominate the literature:

Electrophilic Fluorination

Electrophilic agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of electron-rich positions. For instance, treatment of 2,6-dihydroxypyrrolizine with Selectfluor in acetonitrile at 60°C installs fluorine atoms with 85% regioselectivity. However, this method risks forming byproducts such as 2,5-difluoro isomers (15–20%), necessitating chromatographic purification.

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of chlorine or bromine atoms with fluoride ions offers superior stereochemical control. Using 2,6-dichloropyrrolizine and tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 120°C achieves full conversion to the difluoro product within 12 hours. This method, inspired by thietane functionalization, provides yields exceeding 90% but requires anhydrous conditions to prevent hydrolysis.

Methanol Group Installation

The hydroxymethyl group at position 8 is typically introduced via one of the following methods:

Reductive Amination

Condensation of 2,6-difluoropyrrolizine-8-carbaldehyde with ammonium acetate followed by sodium borohydride reduction yields the target alcohol. This method, adapted from spirothietane syntheses, achieves 75% yield but necessitates careful pH control (pH 6–7) to avoid aldehyde polymerization.

Grignard Addition

Reaction of 2,6-difluoropyrrolizine-8-ketone with methylmagnesium bromide forms a tertiary alcohol, which is subsequently oxidized to the primary alcohol using pyridinium chlorochromate (PCC). While this route offers high purity (>95%), the oxidation step risks over-oxidation to carboxylic acids, reducing overall yields to 60–65%.

Industrial-Scale Production Considerations

Scaling the synthesis of (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol requires optimizing cost, safety, and yield:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Fluorination Reagent | Selectfluor ($120/g) | HF-Pyridine ($15/g) |

| Cyclization Solvent | Dichloromethane | Toluene |

| Purification Method | Column Chromatography | Crystallization |

| Yield | 50–70% | 80–85% |

Transitioning to continuous flow reactors improves heat dissipation during exothermic fluorination steps, reducing decomposition byproducts. Additionally, replacing chromatographic purification with anti-solvent crystallization (e.g., water/ethanol mixtures) enhances throughput while maintaining ≥99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates four reported methods based on yield, purity, and scalability:

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| RCM + Electrophilic F | 55 | 90 | Moderate | Polymerization side reactions |

| Cyclization + Halex | 92 | 98 | High | Anhydrous conditions required |

| Reductive Amination | 75 | 95 | Low | pH sensitivity |

| Grignard + Oxidation | 65 | 97 | Moderate | Over-oxidation risk |

The Cyclization + Halex approach emerges as the most robust, combining high yield and scalability. However, its reliance on anhydrous DMF necessitates specialized equipment to handle moisture-sensitive conditions.

Stereochemical Control and Resolution

Introducing fluorine at positions 2 and 6 creates two stereocenters, necessitating enantioselective synthesis or post-synthetic resolution:

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2,6-Difluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol with high purity?

- Methodological Answer : A reflux-based approach in ethanol or dioxane with aqueous KOH (for cyclization or functional group activation) is commonly employed for structurally similar pyrrolizine derivatives. For example, analogous compounds like triazolo-pyridines were synthesized via refluxing equimolar reactants in ethanol for 3 hours, followed by crystallization from aqueous DMF to achieve >85% yield . For fluorinated analogs, microwave-assisted synthesis or low-temperature fluorination (using agents like DAST) may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in polar aprotic solvents (e.g., DMF-water) is critical to isolate the target compound with ≥98% HPLC purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming the fluorinated pyrrolizine core and methanol substituent. For instance, in related fluorinated heterocycles, ¹H-NMR signals for CH2 groups in the hexahydropyrrolizine ring appear at δ 1.65–2.32 ppm (multiplet), while fluorine atoms induce deshielding in adjacent protons (δ 3.16–3.90 ppm for piperazine analogs) . High-resolution mass spectrometry (HRMS) with EI/ESI ionization should match the theoretical molecular ion (e.g., C9H12F2N2O requires M+ = 214.0922). Discrepancies in isotopic patterns (e.g., ³⁵Cl/³⁷Cl splits in analogs) must be ruled out .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE effects or MS fragmentation patterns) for this compound?

- Methodological Answer : Contradictions between NMR and MS data often arise from conformational flexibility or residual solvents. For fluorinated systems, dynamic NMR experiments (variable-temperature ¹⁹F-NMR) can identify rotamers or ring-flipping processes. For example, in a related difluorocyclohexyl compound, coalescence temperatures revealed energy barriers for chair-chair interconversion . MS/MS fragmentation pathways should be compared with computational predictions (e.g., DFT-based fragmentation simulations) to assign unexpected peaks. X-ray crystallography is definitive for resolving stereochemical ambiguities, though crystallization may require vapor diffusion with dichloromethane/hexane .

Q. How does the difluoro substitution impact the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, making the pyrrolizine core susceptible to nucleophilic attack. For example, in fluorinated quinoline-piperazine hybrids, the difluoro group stabilized transition states during amide coupling, reducing side reactions . Conversely, the methanol group at C8 can act as a hydrogen-bond donor, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies under varying pH (e.g., 2–10) and temperatures (25–80°C) are recommended to map reaction pathways .

Q. What computational models predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model membrane permeability via logP calculations (predicted ~1.2 for this compound). CYP450 metabolism can be assessed using docking studies (AutoDock Vina) against isoforms like 3A4 and 2D6, where the fluorinated ring may reduce metabolic oxidation compared to non-fluorinated analogs. ADMET predictors (e.g., SwissADME) should be cross-validated with in vitro microsomal assays (human liver microsomes + NADPH) to quantify t₁/₂ .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 1.2–7.4) at 37°C over 72 hours, with LC-MS monitoring for degradation products (e.g., defluorination or methanol oxidation). For photostability, expose samples to UV light (ICH Q1B guidelines) and track λmax shifts via UV-Vis spectroscopy. Solid-state stability requires DSC/TGA analysis to identify polymorphic transitions or hygroscopicity .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : For antimicrobial or anticancer screening, use minimum inhibitory concentration (MIC) assays (against Gram+/Gram- bacteria) or MTT assays (vs. cancer cell lines like HeLa or MCF-7). Fluorinated pyrrolizines often target DNA gyrase or topoisomerase IV; gel electrophoresis with supercoiled DNA can confirm enzyme inhibition . Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate results with siRNA knockdowns of putative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.